Thymidine, 3'-(carboxymethyl)-3'-deoxy-
Description
Properties
CAS No. |
195519-89-2 |
|---|---|
Molecular Formula |
C12H16N2O6 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-[(2S,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetic acid |
InChI |
InChI=1S/C12H16N2O6/c1-6-4-14(12(19)13-11(6)18)9-2-7(3-10(16)17)8(5-15)20-9/h4,7-9,15H,2-3,5H2,1H3,(H,16,17)(H,13,18,19)/t7-,8-,9-/m1/s1 |
InChI Key |
JLJJOONIKQRRIX-IWSPIJDZSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC(=O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis of 3'-(carboxymethyl)-3'-deoxy-thymidine typically begins with carbohydrate precursors derived from D-glucose or D-ribose derivatives. The key intermediate is a 3-ketopentofuranose derivative obtained from glucose, which is then transformed into the 3'-(carboxymethyl)-3'-deoxyribose scaffold. This scaffold is subsequently coupled with thymine to form the nucleoside.
- The use of 1,2-O-isopropylidene-3-ketopentofuranose derivatives allows for stereodefined access to the 3-(carboxymethyl)-3-deoxy-D-ribofuranose structure.
- The carboxymethyl group is introduced via Wittig-type reactions using reagents such as [(ethoxycarbonyl)methylene]triphenylphosphorane .
- Catalytic hydrogenation of the resulting alkene intermediate yields the desired stereochemistry at the 3' position.
This approach ensures the correct stereochemistry and functionalization necessary for biological activity and further chemical manipulation.
Coupling with Thymine and Nucleoside Formation
Once the 3'-(carboxymethyl)-3'-deoxyribose derivative is prepared, it is coupled with thymine or other nucleobases to form the nucleoside:
- Esters of 5-O-acetyl- or 5-azido-5-deoxy-3-(carboxymethyl)-D-ribofuranose are reacted with thymine under conditions that promote glycosidic bond formation.
- Protecting groups such as tert-butyldimethylsilyl (TBDMS) or dimethoxytrityl (DMT) are used to protect the 2' and 5' hydroxyl groups during synthesis.
- After coupling, ester saponification and protecting group manipulations yield the free 3'-(carboxymethyl)-3'-deoxythymidine or its protected derivatives.
This step is critical for obtaining the nucleoside in a form suitable for further chemical transformations or biological testing.
Protecting Group Strategies and Functional Group Manipulation
Protecting groups are essential to control regioselectivity and prevent side reactions:
- The 5'-O-(monomethoxytrityl) (MMTr) group is commonly used to protect the 5' hydroxyl during synthesis.
- The 2'-O-(tert-butyldimethylsilyl) (TBDMS) group protects the 2' hydroxyl.
- After the key transformations, these protecting groups are removed under mild acidic or basic conditions to yield the target nucleoside.
For example, the conversion of 3'-carboxymethyl-3'-deoxy-5'-(monomethoxytrityl)thymidine ester to the free acid is achieved by treatment with LiOH in THF/H2O at 60 °C for 2 hours, followed by acidification and extraction.
Advanced Synthetic Modifications and Derivatization
Further modifications include:
- Conversion of 5'-hydroxyl to 5'-azido-5'-deoxy derivatives via tosylation followed by nucleophilic substitution with azide.
- Formation of amide-linked oligoribonucleosides by coupling the 3'-(carboxymethyl) group with amino groups on other nucleosides.
- Lactonization to form 2',3'-lactones as intermediates for further synthetic elaboration.
These modifications are important for creating analogues with potential antiviral or biochemical applications.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Preparation of 3-ketopentofuranose derivative | From D-glucose, using isopropylidene protection | Stereodefined intermediate for carboxymethylation |
| 2. Wittig reaction | [(Ethoxycarbonyl)methylene]triphenylphosphorane, catalytic hydrogenation | Introduction of carboxymethyl group at 3' position |
| 3. Coupling with thymine | Ester derivatives, nucleobase coupling conditions | Formation of branched-chain nucleoside derivatives |
| 4. Protecting group manipulation | TBDMS, MMTr protection and deprotection | Control of regioselectivity and functional group stability |
| 5. Ester saponification | LiOH in THF/H2O, acidification | Conversion to free acid form of nucleoside |
| 6. Azide substitution | Tosylation followed by azide displacement | 5'-Azido-5'-deoxy derivatives for further modification |
| 7. Amide linkage formation | Coupling with amino groups, use of HATU/PyAOP | Synthesis of amide-linked oligoribonucleosides |
Research Findings and Applications
- The synthetic methods provide access to nucleoside analogues useful as precursors for amide-linked oligonucleotide analogues , which have applications in antisense technology and nucleic acid therapeutics.
- Some derivatives have been evaluated for antiviral activity, particularly against HIV, although certain 3'-carboxymethyl-3'-deoxyadenosine analogues showed no significant activity at tested concentrations.
- The stereoselective and protecting group strategies ensure high purity and yield, facilitating automated synthesis protocols for oligonucleotide assembly.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-(carboxymethyl)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxymethyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthesis and Structural Modifications
Thymidine derivatives, including 3'-(carboxymethyl)-3'-deoxy-, are synthesized to enhance their biological properties. For example, the synthesis of 3'-C-branched-chain-substituted nucleosides has been explored to evaluate their anticancer activities against various cell lines. The synthesis typically involves the modification of thymidine's sugar moiety to introduce carboxymethyl groups, which can influence the compound's solubility and reactivity .
Anticancer Properties
Research indicates that thymidine derivatives exhibit significant anticancer activity. In particular, studies have shown that compounds similar to 3'-(carboxymethyl)-3'-deoxy-thymidine can inhibit the growth of cancer cells such as L1210 and P388 with effective doses (ED50) ranging from 1 to 50 µM . The mechanism of action often involves interference with nucleoside metabolism or direct inhibition of DNA synthesis.
Antiviral Activity
While some thymidine derivatives show promise as antiviral agents, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), the specific compound 3'-(carboxymethyl)-3'-deoxy-thymidine has not demonstrated significant antiviral activity against these viruses . However, its structural modifications could potentially enhance its efficacy against other viral targets.
Nucleoside Analogues in Drug Development
Thymidine derivatives are valuable in developing nucleoside analogues for therapeutic applications. The introduction of a carboxymethyl group enhances the lipophilicity and cellular uptake of these compounds, making them suitable candidates for designing prodrugs or targeted delivery systems .
Gene Therapy and Antisense Oligonucleotides
The incorporation of modified nucleosides like thymidine, 3'-(carboxymethyl)-3'-deoxy-, into oligonucleotides can improve their stability and binding affinity to target RNA or DNA sequences. This characteristic is crucial for applications in gene therapy and antisense oligonucleotide design . Such modifications can also enhance resistance to nucleases, thereby prolonging the therapeutic effects.
Evaluation of Biological Activities
In a study evaluating various substituted nucleosides, thymidine derivatives were tested for their cytotoxic effects on cancer cell lines using the MTT assay. The results indicated that certain modifications led to enhanced cytotoxicity compared to unmodified thymidine .
| Compound | Cell Line | ED50 (µM) |
|---|---|---|
| 3'-C-hydroxymethyl-thymidine | L1210 | 50 |
| 3'-C-fluoromethyl-thymidine | P388 | 5 |
| 3'-C-carboxymethyl-thymidine | S-180 | 10 |
Molecular Modeling Studies
Molecular modeling studies have been conducted to predict the binding affinity of thymidine derivatives to various biological targets. These studies provide insights into how structural modifications affect interactions at the molecular level, guiding further development of more potent analogues .
Mechanism of Action
The mechanism of action of Thymidine, 3’-(carboxymethyl)-3’-deoxy- involves its incorporation into DNA during replication. The carboxymethyl group can interfere with the normal base-pairing process, leading to disruptions in DNA synthesis and repair. This can result in the inhibition of cell proliferation, making the compound useful in antiviral and anticancer therapies.
Comparison with Similar Compounds
Structural and Functional Modifications
The 3' position of thymidine is critical for DNA/RNA polymerase recognition and nucleotide incorporation. Modifications at this site often confer unique biological activities. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of 3'-Modified Thymidine Analogues
Enzymatic Interactions
- Competitive inhibition : AZT’s efficacy is unaffected by acyclovir or ganciclovir, highlighting its unique binding profile .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to introduce the carboxymethyl group at the 3' position of thymidine?
- Methodological Answer : The synthesis typically involves selective protection of thymidine’s hydroxyl groups to avoid unwanted side reactions. For example, the 5'-OH group may be protected using trityl groups (as seen in tritylated thymidine derivatives) . The 3'-position is then activated for substitution, often via mesylation (using mesyl chloride) to form a leaving group, followed by nucleophilic displacement with a carboxymethyl donor (e.g., sodium carboxymethylate). Final deprotection and purification via column chromatography or HPLC are critical .
Q. What analytical techniques are critical for confirming the structure of 3'-(carboxymethyl)-3'-deoxythymidine?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR and 2D experiments (e.g., COSY, HSQC) confirm regioselective modification and carboxymethyl group integration. Conformational analysis via NOESY can assess steric effects .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and functional group addition.
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) ensures no residual reactants or byproducts .
Q. How does the carboxymethyl modification impact thymidine’s solubility and stability in aqueous buffers?
- Methodological Answer : The carboxymethyl group introduces polarity, enhancing solubility in aqueous media. Stability can be assessed via pH-dependent degradation studies: incubate the compound in buffers (e.g., pH 4–9) and monitor degradation kinetics using UV-Vis spectroscopy or HPLC. Comparative studies with unmodified thymidine reveal hydrolysis susceptibility at specific pH ranges .
Advanced Research Questions
Q. How does the 3'-carboxymethyl group influence enzymatic incorporation into DNA compared to natural thymidine?
- Methodological Answer : Conduct in vitro polymerase assays using DNA templates and triphosphate derivatives (e.g., 3'-(carboxymethyl)-dTTP). Measure incorporation efficiency via gel electrophoresis or fluorescent labeling. Kinetic parameters (Km, Vmax) derived from Michaelis-Menten plots can reveal steric hindrance or altered binding affinity. Comparative studies with 3'-azido or 3'-deoxy analogs (e.g., AZT) highlight functional group-specific effects .
Q. What experimental approaches resolve contradictions in reported metabolic stability of 3'-(carboxymethyl)-3'-deoxythymidine?
- Methodological Answer :
- Controlled Incubation Studies : Use isotopically labeled compound (e.g., 3H or 14C) in hepatocyte or plasma stability assays. Quantify metabolites via LC-MS/MS.
- Enzyme-Specific Assays : Test stability against nucleoside phosphorylases or deaminases using recombinant enzymes.
- Cross-Study Validation : Ensure consistent buffer conditions (ionic strength, pH) and temperature across experiments, as variability in these parameters often explains conflicting data .
Q. How can researchers differentiate the carboxymethyl group’s mechanistic role from other 3'-modified thymidine analogs (e.g., AZT) in antiviral studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs with systematic modifications (e.g., carboxylate vs. azide) and compare antiviral IC50 values.
- Molecular Dynamics Simulations : Model interactions with viral reverse transcriptase to predict binding modes.
- Resistance Profiling : Test against mutant viral strains (e.g., AZT-resistant HIV) to identify unique resistance profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
